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Introduction
Utreloxastat, also known by its synonyms PTC857 and EPI-857, is an investigational small

molecule that has been evaluated for the treatment of neurodegenerative diseases, most

notably Amyotrophic Lateral Sclerosis (ALS). It is a potent, orally bioavailable, and blood-brain

barrier-permeable inhibitor of 15-lipoxygenase (15-LO). The primary mechanism of action of

Utreloxastat is the reduction of oxidative stress and the inhibition of ferroptosis, a form of iron-

dependent programmed cell death implicated in the pathophysiology of various

neurodegenerative conditions. This technical guide provides a comprehensive overview of the

available scientific data on Utreloxastat, including its mechanism of action, pharmacokinetic

properties, and clinical trial outcomes.

Core Mechanism of Action: Inhibition of 15-
Lipoxygenase and Ferroptosis
Utreloxastat is a redox-active inhibitor of ferroptosis that functions by targeting the enzyme 15-

lipoxygenase (15-LO).[1] In pathological states such as ALS, increased oxidative stress leads

to the upregulation of 15-LO.[1] This enzyme catalyzes the peroxidation of polyunsaturated

fatty acids (PUFAs) in cellular membranes, leading to the formation of lipid hydroperoxides.[1]

This process, in the presence of iron, triggers a cascade of events culminating in ferroptosis, a
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form of regulated cell death characterized by the iron-dependent accumulation of lipid

peroxides.[1]

By inhibiting 15-LO, Utreloxastat is designed to block the production of these lipid

hydroperoxides, thereby reducing oxidative stress, preventing the depletion of reduced

glutathione (a key antioxidant), and ultimately inhibiting neuronal cell death via ferroptosis.[1]

Preclinical studies have suggested that Utreloxastat is a potent protector against neuronal cell

death in various in vitro and in vivo models of neurodegeneration.[2]
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Caption: Utreloxastat's inhibition of the 15-LO pathway to prevent ferroptosis.

Quantitative Data Summary
The following tables summarize the available quantitative data for Utreloxastat from in vitro

and clinical studies.

Table 1: In Vitro Pharmacology and Drug Metabolism
Parameter Value Source

CYP Inhibition

CYP1A2 IC₅₀ > 5.3 µM [1]

CYP2B6 IC₅₀ > 5.3 µM [1]

Other CYP450s IC₅₀ > 46 µM [1]

CYP Induction (in human

hepatocytes at 20 µM)

CYP2B6 Induced [1]

CYP3A4 Induced [1]

CYP1A2 Not Induced [1]

Table 2: Phase 1 Pharmacokinetics in Healthy
Volunteers (Single Ascending Dose)
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Dose Cₘₐₓ (ng/mL) Tₘₐₓ (hr)
AUC₀₋ₜ
(ng·hr/mL)

t₁/₂ (hr)

100 mg 129 ± 53 4.0 (2.0-6.0) 2710 ± 870 20.0 ± 2.9

200 mg 309 ± 127 3.5 (2.0-6.0) 7110 ± 2400 23.9 ± 3.4

400 mg 717 ± 296 4.0 (2.0-6.0) 16500 ± 5820 25.3 ± 4.5

600 mg 1080 ± 411 4.0 (3.0-6.0) 26200 ± 9160 24.1 ± 3.7

1000 mg 1680 ± 681 4.0 (2.0-6.0) 43600 ± 16100 23.4 ± 3.2

Data presented

as mean ± SD,

with Tₘₐₓ as

median (range).

Data extracted

from Gao L, et al.

(2023).

Table 3: Phase 1 Pharmacokinetics in Healthy
Volunteers (Multiple Ascending Doses - Day 14)

Dose Regimen Cₘₐₓ (ng/mL) Tₘₐₓ (hr) AUC₀₋₂₄ (ng·hr/mL)

150 mg QD 533 ± 162 2.0 (1.0-4.0) 8150 ± 2550

250 mg BID 1080 ± 333 4.0 (2.0-4.0) 16600 ± 4980

500 mg QD 1340 ± 435 3.0 (2.0-4.0) 20300 ± 6500

Data presented as

mean ± SD, with Tₘₐₓ

as median (range).

Following multiple

doses, the terminal

half-life was ≥33

hours. Data extracted

from Gao L, et al.

(2023).
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Clinical Development and Outcomes
Utreloxastat progressed to Phase 2 clinical trials for the treatment of ALS.

Phase 1: A first-in-human study in healthy volunteers demonstrated that Utreloxastat was

safe and well-tolerated at single doses up to 1000 mg and multiple doses of 500 mg once

daily or 250 mg twice daily for 14 days.[1] The pharmacokinetic profile supported further

development.[1]

Phase 2 (cardinALS trial): This randomized, double-blind, placebo-controlled trial

investigated the efficacy and safety of Utreloxastat in patients with ALS.[3] Unfortunately,

PTC Therapeutics announced that the trial did not meet its primary or secondary endpoints.

[3] There was no significant change in the ALSFRS-R score from baseline to 24 weeks for

patients receiving Utreloxastat compared to placebo.[3] Additionally, no significant reduction

in the neurofilament light chain (NfL), a biomarker of nerve damage, was observed.[3] As a

result of these findings, the further development of Utreloxastat for ALS was discontinued.

[4]

Experimental Protocols
Detailed proprietary experimental protocols for Utreloxastat are not publicly available.

However, based on its mechanism of action, the following are representative methodologies for

key assays.

15-Lipoxygenase (15-LO) Inhibition Assay (General
Protocol)
This assay measures the ability of a compound to inhibit the enzymatic activity of 15-LO. The

formation of a conjugated diene product from a polyunsaturated fatty acid substrate (e.g.,

linoleic acid or arachidonic acid) is monitored spectrophotometrically.

Materials:

Purified 15-lipoxygenase enzyme

Substrate: Linoleic acid or Arachidonic acid
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Buffer: Borate buffer or similar, pH 9.0

Test compound (Utreloxastat) dissolved in a suitable solvent (e.g., DMSO)

Spectrophotometer capable of measuring absorbance at 234 nm

Procedure:

Prepare a reaction mixture containing the buffer and the 15-LO enzyme in a quartz cuvette.

Add the test compound (Utreloxastat) at various concentrations to the reaction mixture and

pre-incubate for a defined period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C)

to allow for inhibitor-enzyme interaction.

Initiate the enzymatic reaction by adding the substrate (linoleic acid or arachidonic acid).

Immediately monitor the increase in absorbance at 234 nm over time. This absorbance

change corresponds to the formation of the conjugated diene product.

Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of

the inhibitor.

The percent inhibition is determined by comparing the reaction velocity in the presence of

the inhibitor to the velocity of a control reaction (containing only the solvent).

The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme

activity) is calculated by plotting the percent inhibition against the logarithm of the inhibitor

concentration and fitting the data to a suitable dose-response curve.

Cellular Ferroptosis Inhibition Assay (General Protocol)
This assay assesses the ability of a compound to protect cells from ferroptosis induced by a

known trigger, such as erastin or RSL3.

Materials:

A suitable cell line susceptible to ferroptosis (e.g., HT-1080 fibrosarcoma cells)
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Cell culture medium and supplements

Ferroptosis inducer: Erastin (inhibits the cystine/glutamate antiporter system Xc⁻) or RSL3

(inhibits glutathione peroxidase 4, GPX4)

Test compound (Utreloxastat)

Cell viability assay reagent (e.g., CellTiter-Glo®, MTT, or a live/dead cell stain like propidium

iodide)

Plate reader or fluorescence microscope

Procedure:

Seed the cells in a multi-well plate and allow them to adhere overnight.

Pre-treat the cells with various concentrations of the test compound (Utreloxastat) for a

specified period (e.g., 1-2 hours).

Induce ferroptosis by adding a known concentration of erastin or RSL3 to the cell culture

medium.

Include appropriate controls: untreated cells, cells treated with the ferroptosis inducer alone,

and cells treated with the test compound alone.

Incubate the cells for a period sufficient to induce cell death in the positive control wells (e.g.,

24-48 hours).

Measure cell viability using a chosen assay. For example, with a CellTiter-Glo® assay, the

luminescence, which is proportional to the amount of ATP and thus the number of viable

cells, is measured.

The protective effect of the test compound is determined by the increase in cell viability in the

presence of the ferroptosis inducer compared to the inducer-only control.

The EC₅₀ value (the concentration of the compound that provides 50% of the maximal

protective effect) can be calculated from the dose-response curve.
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Caption: A generalized workflow for the preclinical and clinical development of Utreloxastat.

Conclusion
Utreloxastat (PTC857, EPI-857) is a well-characterized inhibitor of 15-lipoxygenase with a

clear mechanism of action in preventing ferroptosis. While it demonstrated a favorable safety

and pharmacokinetic profile in Phase 1 clinical studies, it unfortunately failed to show efficacy in

a Phase 2 trial for the treatment of ALS, leading to the discontinuation of its development for

this indication. The data and methodologies presented in this guide provide a comprehensive

technical overview for researchers and drug development professionals interested in the

science behind Utreloxastat and the broader field of ferroptosis inhibition in neurodegenerative

diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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